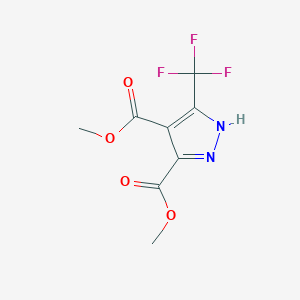

Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate

Description

Properties

Molecular Formula |

C8H7F3N2O4 |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

dimethyl 5-(trifluoromethyl)-1H-pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C8H7F3N2O4/c1-16-6(14)3-4(7(15)17-2)12-13-5(3)8(9,10)11/h1-2H3,(H,12,13) |

InChI Key |

ISKZBNBGXCJGIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NN=C1C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base, such as potassium carbonate, under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Products | Key Characteristics |

|---|---|---|

| Aqueous HCl (reflux) | 3-(Trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid | Complete conversion to diacid; enhanced water solubility |

| NaOH (aqueous, room temp) | Disodium 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate | Intermediate for further functionalization (e.g., salt formation) |

The trifluoromethyl group stabilizes the intermediate enolate during base-mediated hydrolysis, accelerating reaction rates compared to non-fluorinated analogs.

Nucleophilic Substitution

The ester groups are susceptible to nucleophilic attack, enabling the synthesis of amides, thioesters, and ethers:

| Reagent | Conditions | Products |

|---|---|---|

| Ethanolamine | Reflux in THF | Bis(2-hydroxyethyl)amide derivative |

| Aniline | Catalytic DMAP, DCM | N,N'-Diphenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxamide |

| Sodium methoxide | Methanol, 60°C | Partial substitution to mixed methyl/ester derivatives |

Selectivity depends on steric and electronic factors: the 4-position ester reacts preferentially due to reduced steric hindrance .

Cyclization Reactions

Under basic or thermal conditions, the compound forms fused heterocycles:

The trifluoromethyl group directs cyclization by stabilizing transition states through electron-withdrawing effects.

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity due to improved lipophilicity from the trifluoromethyl group:

Comparative Reactivity

The compound’s reactivity diverges from structurally similar pyrazoles due to its dual ester functionality:

| Compound | Key Reaction | Outcome |

|---|---|---|

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ester hydrolysis | Monocarboxylic acid; limited further functionalization |

| 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Amide coupling | Direct conjugation with amines; no ester-derived byproducts |

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group withdraws electron density, polarizing the pyrazole ring and enhancing electrophilic substitution at the 4-position.

-

Steric Considerations : Steric bulk at the 5-position ester limits nucleophilic access, favoring reactions at the 4-position .

Experimental data from kinetic studies indicate a second-order rate constant of for hydrolysis in basic media.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities, including antimicrobial properties. Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate has been evaluated for its efficacy against various pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Name | Target Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| This compound | Escherichia coli | 68 |

| This compound | Candida albicans | 70 |

The compound demonstrated significant inhibition against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored in several studies. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45.2 | 78 |

| Compound A | 60.0 | 65 |

| Compound B | 50.0 | 72 |

This data suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects, making it a candidate for further development in pain management therapies.

Fungicidal Activity

This compound is also being investigated for its fungicidal properties. It acts as an inhibitor of succinate dehydrogenase, an enzyme critical for fungal respiration.

Table 3: Efficacy Against Fungal Pathogens

| Compound Name | Year Registered | Target Pathogen | Efficacy (%) |

|---|---|---|---|

| This compound | TBD | Fusarium spp. | High |

| Isopyrazam | 2010 | Zymoseptoria tritici | Moderate |

The compound's effectiveness against various fungal pathogens suggests its potential use in agricultural formulations aimed at crop protection.

Case Study: Antimicrobial Testing

A study conducted on this compound involved testing against multiple microbial strains using the microdilution method to determine minimum inhibitory concentrations (MIC). The results indicated that this compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, showcasing its potential as an alternative therapeutic agent .

Case Study: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties, this compound was shown to significantly reduce inflammation in animal models induced by carrageenan injection. The study highlighted its ability to lower COX enzyme activity and reduce pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Physical Properties of Analogous Pyrazole Derivatives

Key Observations:

- Trifluoromethyl vs. Tetrafluoroethyl: The target compound’s -CF₃ group (vs.

- Ester Group Variations : Methyl esters (target compound, 17a) generally yield solids or oils, while ethyl esters (18a) enhance lipophilicity, affecting membrane permeability .

- Aromatic Substituents : Bromophenyl () or chromone moieties () introduce planar aromatic systems, influencing π-π stacking interactions in drug-receptor binding.

Key Observations:

- Fluorinated Derivatives : High yields (91–92%) for 17a and 18a suggest efficient incorporation of fluorine groups under mild conditions .

- Chromone Derivatives : Yields vary (57–78%) depending on aryl substituents; electron-donating groups (e.g., -OCH₃ in 5c) may reduce reactivity .

Key Observations:

- Anthracene Derivatives : Exhibit concentration-dependent cytotoxicity, likely due to DNA intercalation from the planar anthracene moiety .

- Trifluoromethyl Advantage: The target compound’s -CF₃ group may enhance metabolic stability and target affinity compared to non-fluorinated analogues, though direct evidence is lacking in the provided data.

Biological Activity

Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate (CAS Number: 1623157-04-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 252.1474 g/mol

1. Antiviral Activity

Research has shown that pyrazole derivatives exhibit antiviral properties against various viruses. For example, compounds similar to this compound have demonstrated efficacy against the Hepatitis C virus (HCV). In a study, a related pyrazole compound exhibited an EC value of 6.7 μM against HCV, indicating significant antiviral potential .

2. Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been well-documented. A review highlighted that various pyrazole compounds possess broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving the bioavailability of these compounds .

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, similar to the mechanism of action observed in non-steroidal anti-inflammatory drugs (NSAIDs) like Celebrex . This inhibition can lead to reduced inflammation and pain relief.

4. Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention in recent years. Compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that pyrazole-based compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Study 1: Antiviral Efficacy Against HCV

In a controlled study involving several pyrazole derivatives, one compound showed an EC value of 6.7 μM against HCV with a high selectivity index, suggesting its potential as a therapeutic agent for viral infections .

Case Study 2: Antimicrobial Activity Assessment

A comparative analysis was conducted on various pyrazole derivatives against common bacterial strains. The results indicated that compounds with trifluoromethyl substitutions had enhanced antibacterial effects compared to their non-fluorinated counterparts .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate, and what are their limitations?

- Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted hydrazines and β-keto esters. For example, pyrazole dicarboxylates are often prepared by reacting N,N-diisopropylamidinyl pyrazolylimine derivatives with diesters under reflux conditions in alcohols like methanol or ethanol . Key challenges include low yields due to steric hindrance from the trifluoromethyl group and competing side reactions (e.g., incomplete ester hydrolysis). Optimization often requires pH control and catalytic additives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole ring structure and ester groups. H NMR reveals splitting patterns for aromatic protons (δ 6.5–8.5 ppm) and methyl/trifluoromethyl groups (δ 2.0–3.5 ppm). F NMR identifies the -CF group (δ -60 to -65 ppm). IR spectroscopy confirms ester carbonyl stretches (~1700–1750 cm) and pyrazole C=N bonds (~1600 cm). X-ray crystallography (e.g., as in ) resolves stereoelectronic effects of substituents .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodology : The electron-withdrawing -CF group deactivates the pyrazole ring, reducing susceptibility to electrophilic attacks but enhancing stability toward oxidation. In cyclization reactions (e.g., with hydrazine), steric bulk from -CF can hinder nucleophilic addition, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl) . Computational modeling (e.g., DFT) can predict reactive sites and transition states .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

- Methodology : Tools like density functional theory (DFT) calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For instance, ICReDD’s approach combines quantum chemistry with machine learning to screen substituent effects on binding affinity to biological targets (e.g., enzymes) . Molecular docking simulations (AutoDock, Schrödinger) model interactions with active sites, prioritizing derivatives for synthesis.

Q. What experimental strategies resolve contradictions in reaction outcomes, such as failed cyclization or ester hydrolysis?

- Methodology : When ester hydrolysis under basic conditions fails (), alternative acidic conditions (e.g., HSO/AcOH) or enzymatic catalysis (lipases) may improve yields. For cyclization failures, mechanistic studies (e.g., kinetic isotope effects, intermediate trapping) identify rate-limiting steps. Design of Experiments (DoE) optimizes variables like solvent polarity, temperature, and catalyst loading .

Q. How can statistical experimental design (DoE) optimize reaction conditions for scaling up synthesis?

- Methodology : Response Surface Methodology (RSM) or Taguchi arrays systematically vary parameters (molar ratios, temperature, time) to maximize yield and minimize impurities. For example, a central composite design could identify optimal reflux time (24–36 hours) and solvent (ethanol vs. methanol) for esterification . Real-time monitoring (e.g., in situ FTIR) validates predicted outcomes.

Q. What are the challenges in functionalizing the pyrazole ring at the 3-CF position, and how can they be addressed?

- Methodology : Direct functionalization is hindered by the -CF group’s steric and electronic effects. Strategies include:

- Using directing groups (e.g., boronic esters) to enable C-H activation at adjacent positions.

- Employing transition-metal catalysts (Pd, Cu) for cross-coupling reactions .

- Protecting the ester groups during functionalization to prevent side reactions .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NOE effects in NMR)?

- Methodology : Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations can distinguish between regioisomers formed during synthesis. If computational predictions (e.g., ChemDraw NMR simulations) disagree with experimental data, consider dynamic effects (e.g., rotamers) or crystal packing influences .

Q. What methodologies validate the purity and stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.